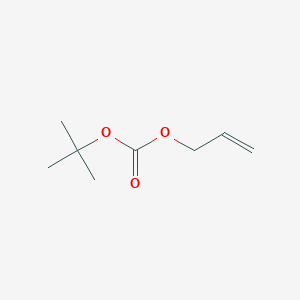

Allyl tert-butyl carbonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves several innovative methods. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates leads to the formation of 4-alkylidene-1,3-dioxolan-2-ones under mild conditions, showcasing the versatility of tert-butyl carbonates in synthesis . Additionally, the phosphine-catalyzed [3+3] annulation reaction of modified tert-butyl allylic carbonates with alkylidenemalononitriles forms cyclohexenes, indicating the reactivity of these carbonates in ring-forming reactions .

Molecular Structure Analysis

While the molecular structure of allyl tert-butyl carbonate is not directly analyzed in the papers, the structure of related compounds can be inferred. For example, the bulky tert-butyldiphenylsilyl group in oxoallylsilanes influences the selectivity of intramolecular cyclizations, suggesting that steric effects play a significant role in the molecular behavior of these compounds .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbonates is highlighted through various reactions. Alkaloids-catalyzed allylic nucleophilic substitution of tert-butyl carbonate of Morita–Baylis–Hillman products with pronucleophiles is one such reaction, demonstrating the potential for regio- and enantioselective transformations . The generation of tert-butylperoxy radicals using a DIB/TBHP protocol for allylic oxidation further exemplifies the diverse reactivity of tert-butyl carbonates .

Physical and Chemical Properties Analysis

The physical properties of compounds related to allyl tert-butyl carbonate, such as the volumetric properties of the ternary system involving dimethyl carbonate, butyl methacrylate, and allyl methacrylate, have been studied. These properties are crucial for understanding the behavior of these compounds in various solvents and conditions . The generation of iodine-centered radicals at room temperature by hypervalent (tert-butylperoxy)iodanes, which can oxidize benzyl and allyl ethers, also provides insight into the chemical properties of tert-butyl carbonates .

Wissenschaftliche Forschungsanwendungen

1. Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application Summary : The allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

- Methods of Application : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control . The application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .

- Results or Outcomes : Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy . This has provided access to a wide variety of branched/and linear 1,5 dienes of synthetic and pharmaceutical importance .

2. Synthesis of α-Allylated α,β-Unsaturated Carbonyl Compounds

- Application Summary : The preparation of α-allylated α,β-unsaturated carbonyl compounds by chemoselective cross-coupling of propargyl alcohols with allyl carbonates using an unprecedented vanadium/palladium contemporaneous dual catalysis .

- Methods of Application : This process involves 1,3-transposition of propargyl alcohols by an oxyvanadium catalyst to generate vanadium allenoates and the activation of allyl carbonates by a palladium catalyst to generate p-allylpalladium species .

- Results or Outcomes : This chemistry has been applied to obtain a wide range of α-allylated α,β-unsaturated ketones, esters and amides, which are highly valuable building blocks in organic synthesis .

3. Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application Summary : The allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

- Methods of Application : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control . The application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .

- Results or Outcomes : Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy . This has provided access to a wide variety of branched/and linear 1,5 dienes of synthetic and pharmaceutical importance .

4. Synthesis of α-Allylated α,β-Unsaturated Carbonyl Compounds

- Application Summary : The preparation of α-allylated α,β-unsaturated carbonyl compounds by chemoselective cross-coupling of propargyl alcohols with allyl carbonates using an unprecedented vanadium/palladium contemporaneous dual catalysis .

- Methods of Application : This process involves 1,3-transposition of propargyl alcohols by an oxyvanadium catalyst to generate vanadium allenoates and the activation of allyl carbonates by a palladium catalyst to generate p-allylpalladium species .

- Results or Outcomes : This chemistry has been applied to obtain a wide range of α-allylated α,β-unsaturated ketones, esters and amides, which are highly valuable building blocks in organic synthesis .

3. Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application Summary : The allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

- Methods of Application : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control . The application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .

- Results or Outcomes : Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy . This has provided access to a wide variety of branched/and linear 1,5 dienes of synthetic and pharmaceutical importance .

4. Synthesis of α-Allylated α,β-Unsaturated Carbonyl Compounds

- Application Summary : The preparation of α-allylated α,β-unsaturated carbonyl compounds by chemoselective cross-coupling of propargyl alcohols with allyl carbonates using an unprecedented vanadium/palladium contemporaneous dual catalysis .

- Methods of Application : This process involves 1,3-transposition of propargyl alcohols by an oxyvanadium catalyst to generate vanadium allenoates and the activation of allyl carbonates by a palladium catalyst to generate p-allylpalladium species .

- Results or Outcomes : This chemistry has been applied to obtain a wide range of α-allylated α,β-unsaturated ketones, esters and amides, which are highly valuable building blocks in organic synthesis .

Safety And Hazards

Zukünftige Richtungen

The chemistry of Allyl tert-butyl carbonate and similar compounds has been applied to obtain a wide range of α-allylated α,β-unsaturated ketones, esters, and amides, which are highly valuable building blocks in organic synthesis . The development of efficient methods for selective synthesis is an important objective .

Eigenschaften

IUPAC Name |

tert-butyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQDRYKDDGFPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458257 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl tert-butyl carbonate | |

CAS RN |

70122-89-3 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

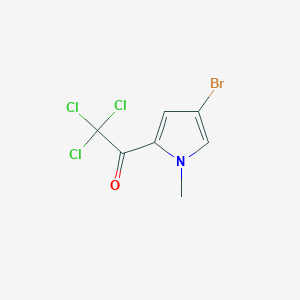

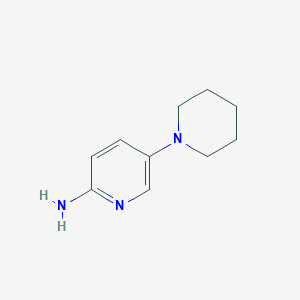

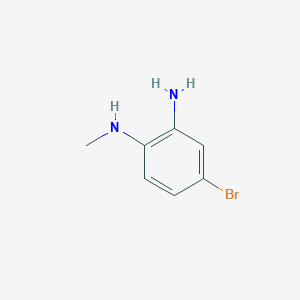

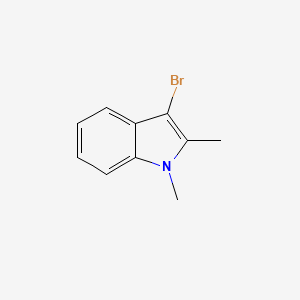

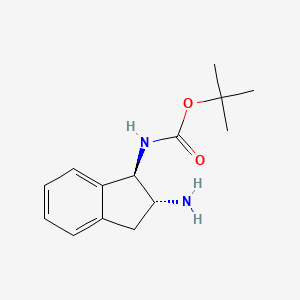

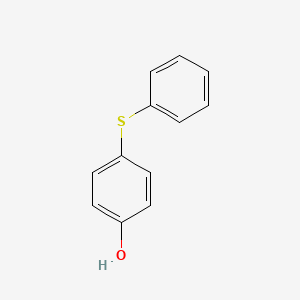

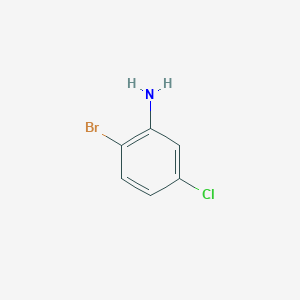

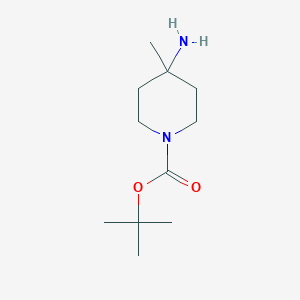

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.